5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C25H20ClNO4S2 and its molecular weight is 498.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.0522282 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Applications
The synthesis and pharmacological evaluation of novel 4-thiazolidinone derivatives, including compounds structurally related to the one mentioned, have demonstrated significant anticonvulsant activity. These compounds bind to benzodiazepine receptors, which are crucial for mediating the anticonvulsant pharmacophore's effects. Some of these synthesized compounds showed considerable efficacy in electroshock and pentylenetetrazole-induced lethal convulsion tests, highlighting their potential as anticonvulsant agents (Faizi et al., 2017).
Antimicrobial Activity
Research into novel 2-thiazolylimino-5-arylidene-4-thiazolidinones, which share a core structural motif with the compound , has uncovered significant antimicrobial activity against a range of gram-positive and gram-negative bacteria. These compounds are very potent towards all tested Gram-positive microorganisms and display remarkable inhibition of penicillin-resistant staphylococci, making them promising agents for treating infections caused by drug-resistant microorganisms (Vicini et al., 2006).
Anticancer Potential
The synthesis and biological evaluation of thiazolidinone derivatives have also indicated potential anticancer activity. These compounds have been prepared and tested for in vitro growth-inhibiting activity against several microbes, with a focus on antitubercular activity against Mycobacterium tuberculosis. Selected compounds have also been evaluated for their anticancer properties, showcasing the diverse therapeutic potential of thiazolidinone derivatives (Hirpara et al., 2003).
Photodynamic Therapy for Cancer
A study on the new zinc phthalocyanine substituted with thiazolidinone derivatives has shown high singlet oxygen quantum yield, making it a potent candidate for photodynamic therapy (PDT) applications. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II photodynamic therapy mechanisms aimed at treating cancer (Pişkin et al., 2020).
Computational and Structural Analyses
The crystal structure and computational studies of thiazolidin-4-one derivatives, including those similar to the compound of interest, provide insights into their molecular configuration, highlighting the non-planar structure of these molecules and their intra- and intermolecular contacts. Such analyses are essential for understanding the interaction mechanisms of these compounds with biological targets and for designing molecules with enhanced pharmacological profiles (Khelloul et al., 2016).
Properties
IUPAC Name |
(5Z)-5-[[3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4S2/c1-29-19-8-5-9-20(16-19)30-12-13-31-22-11-10-17(14-21(22)26)15-23-24(28)27(25(32)33-23)18-6-3-2-4-7-18/h2-11,14-16H,12-13H2,1H3/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHJMFVHRCIDCN-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.